molecular formula C19H16FN9O3 B11105490 6-{(2E)-2-[4-(dimethylamino)-3-nitrobenzylidene]hydrazinyl}-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-{(2E)-2-[4-(dimethylamino)-3-nitrobenzylidene]hydrazinyl}-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11105490
M. Wt: 437.4 g/mol
InChI Key: ABPLUAZGXGHWPU-UFFVCSGVSA-N
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Description

4-(DIMETHYLAMINO)-3-NITROBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE is a complex organic compound that features a combination of various functional groups, including dimethylamino, nitro, and fluorinated aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-3-NITROBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE typically involves multiple steps. One common approach is to start with the preparation of 4-(dimethylamino)-3-nitrobenzaldehyde, which can be synthesized through nitration of 4-(dimethylamino)benzaldehyde. This intermediate is then reacted with 6-(4-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazine-5-yl hydrazine under specific conditions to form the final hydrazone product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLAMINO)-3-NITROBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(dimethylamino)-3-aminobenzaldehyde, while oxidation of the aldehyde group can produce 4-(dimethylamino)-3-nitrobenzoic acid .

Scientific Research Applications

4-(DIMETHYLAMINO)-3-NITROBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-3-NITROBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIMETHYLAMINO)-3-NITROBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H16FN9O3

Molecular Weight

437.4 g/mol

IUPAC Name

5-N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-6-N-(4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C19H16FN9O3/c1-28(2)14-8-3-11(9-15(14)29(30)31)10-21-25-17-16(22-13-6-4-12(20)5-7-13)23-18-19(24-17)27-32-26-18/h3-10H,1-2H3,(H,22,23,26)(H,24,25,27)/b21-10+

InChI Key

ABPLUAZGXGHWPU-UFFVCSGVSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F)[N+](=O)[O-]

Origin of Product

United States

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